molecular formula C13H20N2O B12538775 N,N-Diethyl-N~2~-(4-methylphenyl)glycinamide CAS No. 142713-10-8

N,N-Diethyl-N~2~-(4-methylphenyl)glycinamide

Katalognummer: B12538775
CAS-Nummer: 142713-10-8
Molekulargewicht: 220.31 g/mol
InChI-Schlüssel: FRTDHDUGZLGQQM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N,N-Diethyl-N~2~-(4-methylphenyl)glycinamide is an organic compound that belongs to the class of amides It is characterized by the presence of a glycinamide backbone substituted with diethyl and 4-methylphenyl groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Diethyl-N~2~-(4-methylphenyl)glycinamide typically involves the reaction of glycine derivatives with diethylamine and 4-methylphenyl compounds. One common method involves the amidation of glycine with diethylamine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Analyse Chemischer Reaktionen

Types of Reactions

N,N-Diethyl-N~2~-(4-methylphenyl)glycinamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Formation of this compound oxides.

    Reduction: Formation of N,N-Diethyl-N~2~-(4-methylphenyl)amine derivatives.

    Substitution: Formation of substituted amides.

Wissenschaftliche Forschungsanwendungen

N,N-Diethyl-N~2~-(4-methylphenyl)glycinamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of N,N-Diethyl-N~2~-(4-methylphenyl)glycinamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by forming stable complexes, thereby affecting metabolic pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

N,N-Diethyl-N~2~-(4-methylphenyl)glycinamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various applications .

Eigenschaften

CAS-Nummer

142713-10-8

Molekularformel

C13H20N2O

Molekulargewicht

220.31 g/mol

IUPAC-Name

N,N-diethyl-2-(4-methylanilino)acetamide

InChI

InChI=1S/C13H20N2O/c1-4-15(5-2)13(16)10-14-12-8-6-11(3)7-9-12/h6-9,14H,4-5,10H2,1-3H3

InChI-Schlüssel

FRTDHDUGZLGQQM-UHFFFAOYSA-N

Kanonische SMILES

CCN(CC)C(=O)CNC1=CC=C(C=C1)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.